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molecular formula C10H9BrN2O2 B1530498 Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1134327-98-2

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1530498
M. Wt: 269.09 g/mol
InChI Key: FLODHTXCNVORSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

Potassium (E)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate (4.4 g, 23 mmol; prepared as in Example 65, step B1) was suspended in toluene (40 mL) and a 4M solution of HCl in dioxane (2.0 mL, 8.1 mmol). The mixture was stirred at ambient temperature for 5 minutes. 4-Bromopyridin-2-amine (2.0 g, 12 mmol) was added to the mixture and heated to 40° C. for 22 hours. The mixture was cooled to ambient temperature and extracted with 2M HCl (3×75 mL). Solid K2CO3 was added to the combined aqueous extracts until CO2 evolution ceased. The aqueous phase was extracted with MTBE (2×50 mL), dried over MgSO4, filtered and concentrated to give the product (2.4 g). MS (ES+APCI) m/z=268.7 (M+H).
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl/[C:2](/[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3]/[O-].[K+].Cl.O1CCOCC1.[Br:18][C:19]1[CH:24]=[CH:23][N:22]=[C:21]([NH2:25])[CH:20]=1>C1(C)C=CC=CC=1>[Br:18][C:19]1[CH:24]=[CH:23][N:22]2[C:2]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][N:25]=[C:21]2[CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
Cl/C(=C/[O-])/C(=O)OCC.[K+]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 2M HCl (3×75 mL)
ADDITION
Type
ADDITION
Details
Solid K2CO3 was added to the combined aqueous extracts until CO2 evolution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with MTBE (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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